SEN 12333

Übersicht

Beschreibung

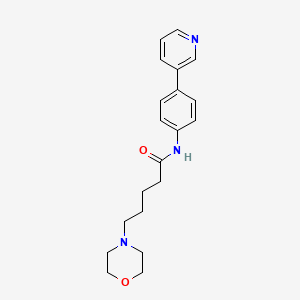

The compound “5-(Morpholin-4-yl)-N-[4-(pyridin-3-yl)phenyl]pentanamide” is an amide, which is a type of organic compound. It contains a morpholine ring, which is a six-membered ring with four carbon atoms, one oxygen atom, and one nitrogen atom. It also contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The morpholine and pyridine rings are likely to be planar due to the sp2 hybridization of their atoms. The amide group could participate in hydrogen bonding, which could affect the compound’s physical and chemical properties .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the morpholine and pyridine rings in this compound could affect its polarity, solubility, and reactivity .Wissenschaftliche Forschungsanwendungen

Neurowissenschaften: Agonist von α7-Nikotinischen Acetylcholinrezeptoren

SEN 12333 ist ein potenter Agonist für α7-Nikotinische Acetylcholinrezeptoren (nAChRs), die an einer Vielzahl von neurologischen Funktionen beteiligt sind. Es hat eine hohe Affinität für α7-Rezeptoren in Ratten und wirkt als vollständiger Agonist in funktionellen Kalziumflussstudien . Diese Verbindung ist selektiv für α7-nAChRs gegenüber anderen Untereinheiten enthaltenden nAChRs und einer Reihe zusätzlicher Neurotransmitterrezeptoren .

Neuroprotektion

In der Neuroprotektionsforschung hat this compound vielversprechend gezeigt, dass es den Rückgang der Anzahl der retinalen Ganglienzellen in einem Rattenmodell des Glaukoms verhindert . Dies deutet auf eine mögliche Anwendung beim Schutz von Neuronen vor Schäden oder Degeneration bei verschiedenen neurologischen Erkrankungen hin.

Lernen und Gedächtnis

This compound wurde auf seine Auswirkungen auf Lernen und Gedächtnis untersucht. Es kehrt Scopolamin- oder MK-801-induzierte Gedächtnisdefizite im neuen Objekterkennungstest bei Ratten um, was auf sein Potenzial hindeutet, kognitive Funktionen im Zusammenhang mit der Speicherung und dem Abruf von Erinnerungen zu verbessern .

Verhaltensneurowissenschaft

Im Bereich der Verhaltensneurowissenschaften ist die Rolle von this compound als α7-nAChR-Agonist von Bedeutung. Es wurde verwendet, um die Auswirkungen der Aktivierung von α7-nAChRs auf das Verhalten zu untersuchen, insbesondere in Modellen der kognitiven Funktion und von Störungen .

Ophthalmologie

Es wurde gezeigt, dass die topische Anwendung von this compound den Rückgang der retinalen Ganglienzellen in Glaukommodellen verhindert, was auf seine Anwendung in der ophthalmologischen Forschung und eine potenzielle therapeutische Verwendung bei Augenkrankheiten hindeutet, die mit neuronalen Schäden einhergehen .

Kognitive Beeinträchtigungen bei Schizophrenie und Alzheimer-Krankheit

Forschungsergebnisse deuten darauf hin, dass α7-nAChR-Agonisten wie this compound potenzielle Therapeutika zur Behandlung von kognitiven Beeinträchtigungen sein könnten, die mit Schizophrenie und Alzheimer-Krankheit einhergehen. Diese Verbindungen könnten eine Rolle bei der Pathophysiologie dieser neuropsychiatrischen Erkrankungen spielen .

Behandlung neurodegenerativer Erkrankungen

This compound hat in präklinischen Modellen neuroprotektive Aktivität gezeigt, was auf seine Nützlichkeit bei der Behandlung neurodegenerativer und kognitiver Störungen hindeutet. Es hat gezeigt, dass es episodisches Gedächtnis verbessert und cholinerge Neuronen schützt .

Chemogenetik in der Verhaltensneurowissenschaft

Obwohl nicht direkt mit this compound verwandt, revolutioniert das Gebiet der Chemogenetik, das Technologien wie DREADDs (Designer Receptors Exclusively Activated by Designer Drugs) umfasst, die Verhaltensneurowissenschaften. Diese Werkzeuge ermöglichen eine präzise Kontrolle über die neuronale Aktivität, die mit Verbindungen wie this compound für gezielte therapeutische Interventionen kombiniert werden könnte .

Wirkmechanismus

Target of Action

The primary target of SEN 12333 is the α7 subtype of neural nicotinic acetylcholine receptors . These receptors are ligand-gated ion channels that play crucial roles in signal transmission in the nervous system .

Mode of Action

This compound acts as a full agonist at the α7 nicotinic acetylcholine receptors . It binds to these receptors with high affinity, leading to the opening of the ion channel and allowing the flow of ions across the cell membrane . This results in changes in the electrical properties of the neuron, ultimately influencing neural signaling .

Biochemical Pathways

The activation of α7 nicotinic acetylcholine receptors by this compound triggers a cascade of biochemical events. These include the influx of calcium ions, which can influence various cellular processes and signaling pathways . .

Pharmacokinetics

This compound exhibits good in vivo properties , including high oral bioavailability and good brain penetration . This means that the compound can be effectively absorbed from the gastrointestinal tract into the bloodstream, and can cross the blood-brain barrier to reach its target receptors in the brain .

Result of Action

The activation of α7 nicotinic acetylcholine receptors by this compound has been associated with nootropic and neuroprotective effects in animal studies . These effects suggest potential therapeutic applications for neurodegenerative and neurocognitive conditions, including Alzheimer’s disease and schizophrenia .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

SEN 12333 plays a significant role in biochemical reactions by acting as an agonist for the α7 nicotinic acetylcholine receptor (nAChR) . It exhibits high affinity for rat α7 receptors (K_i = 260 nM) and functions as a full agonist in functional Ca^2+ flux studies (EC_50 = 1.6 μM) . This compound interacts with various enzymes, proteins, and other biomolecules, including histamine H_3 receptors, where it displays functional antagonism (IC_50 = 103 nM) . Additionally, it shows weak agonist activity at human ganglionic α3 nAChRs (IC_50 = 8.5 μM) .

Cellular Effects

This compound influences various types of cells and cellular processes by modulating cell signaling pathways, gene expression, and cellular metabolism . As an α7 nAChR agonist, it enhances synaptic transmission and neuronal communication, leading to improved cognitive function and neuroprotection . In animal studies, this compound has demonstrated procognitive and neuroprotective effects, making it a promising candidate for treating neurodegenerative diseases .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the α7 nicotinic acetylcholine receptor (nAChR) and activating it . This activation leads to the opening of ion channels, allowing the influx of Ca^2+ ions, which subsequently triggers downstream signaling pathways . This compound’s high selectivity for the α7 nAChR over other nAChR subtypes and the serotonin (5-HT) receptor subtype 5-HT_3 ensures its targeted action . The compound’s ability to penetrate the brain and its oral bioavailability further enhance its therapeutic potential .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits excellent stability and brain penetration, maintaining its activity in both in vitro and in vivo studies . Long-term studies have shown that this compound provides sustained neuroprotective and procognitive benefits, with no significant degradation observed over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits procognitive and neuroprotective effects without significant adverse effects . At higher doses, this compound may cause toxic or adverse effects, highlighting the importance of determining the optimal therapeutic dosage . In quisqualate-lesioned animals, treatment with this compound (3 mg/kg/day i.p.) resulted in significant protection of choline acetyltransferase-positive neurons .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes and cofactors . The compound’s high affinity for the α7 nAChR and its ability to modulate Ca^2+ flux play a crucial role in its metabolic activity . This compound’s interactions with histamine H_3 receptors and other nAChR subtypes further influence its metabolic pathways .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms . The compound’s excellent brain penetration and oral bioavailability ensure its effective distribution to target sites . This compound interacts with transporters and binding proteins that facilitate its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is primarily within the neuronal cells, where it targets the α7 nicotinic acetylcholine receptors (nAChRs) . The compound’s ability to penetrate the brain and its high affinity for the α7 nAChR ensure its effective localization to the synaptic regions . This compound’s activity and function are influenced by its targeting signals and post-translational modifications that direct it to specific compartments or organelles .

Eigenschaften

IUPAC Name |

5-morpholin-4-yl-N-(4-pyridin-3-ylphenyl)pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O2/c24-20(5-1-2-11-23-12-14-25-15-13-23)22-19-8-6-17(7-9-19)18-4-3-10-21-16-18/h3-4,6-10,16H,1-2,5,11-15H2,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCHIZTUBUXZESJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCCC(=O)NC2=CC=C(C=C2)C3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30670437 | |

| Record name | 5-(Morpholin-4-yl)-N-[4-(pyridin-3-yl)phenyl]pentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874450-44-9 | |

| Record name | WAY-317538 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0874450449 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(Morpholin-4-yl)-N-[4-(pyridin-3-yl)phenyl]pentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | WAY-317538 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M92TU1EZ75 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

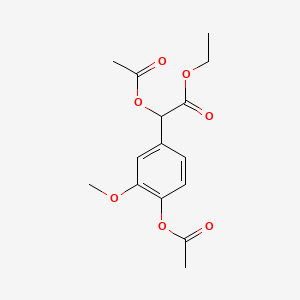

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(Trifluoromethyl)phenyl]butanal](/img/structure/B589715.png)